N-(furan-2-ylmethyl)cyclopentanamine

Lipophilicity Membrane Permeability SAR Studies

N-(furan-2-ylmethyl)cyclopentanamine is an organic amine building block featuring a cyclopentane ring and a furan-2-ylmethyl substituent. The compound exists under two distinct CAS registrations: CAS 58924-64-4 corresponds to the base structure (C10H15NO, MW 165.23) , while CAS 142920-61-4 refers to the 5-methylfuran analog, N-Cyclopentyl-5-methyl-2-furanmethanamine (C11H17NO, MW 179.26).

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 142920-61-4; 58924-64-4
Cat. No. B2551983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)cyclopentanamine
CAS142920-61-4; 58924-64-4
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=CO2
InChIInChI=1S/C10H15NO/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2
InChIKeyQTSNVDAUJAGULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(furan-2-ylmethyl)cyclopentanamine (CAS 58924-64-4 / 142920-61-4): Key Procurement Specifications and Research Utility


N-(furan-2-ylmethyl)cyclopentanamine is an organic amine building block featuring a cyclopentane ring and a furan-2-ylmethyl substituent. The compound exists under two distinct CAS registrations: CAS 58924-64-4 corresponds to the base structure (C10H15NO, MW 165.23) [1], while CAS 142920-61-4 refers to the 5-methylfuran analog, N-Cyclopentyl-5-methyl-2-furanmethanamine (C11H17NO, MW 179.26) [2]. Both variants are supplied as research chemicals with typical purities of ≥95% . The compound's computed physicochemical properties, including XLogP3 of 1.7 and topological polar surface area (TPSA) of 25.2 Ų, are available from authoritative databases [1].

Cyclopentyl-furan amine building block; select between base (CAS 58924-64-4) and 5-methyl analog (CAS 142920-61-4)
Hydrochloride salt form available for enhanced aqueous solubility in assay workflows
≥95% purity from multiple suppliers with batch-specific CoA documentation

Why Simple Substitution with Cycloalkyl or Aromatic Analogs of N-(furan-2-ylmethyl)cyclopentanamine Is Not Equivalent


In medicinal chemistry and chemical biology, the specific cycloalkyl ring size and substitution pattern on the furan moiety profoundly influence lipophilicity, conformational flexibility, and target engagement. The cyclopentyl group in N-(furan-2-ylmethyl)cyclopentanamine imparts a distinct spatial and electronic profile compared to cyclohexyl or aromatic amine analogs. Computational predictions show a measured XLogP3 of 1.7 for the cyclopentyl derivative [1], whereas the cyclohexyl analog exhibits a significantly higher logP range of 2.1–2.5 , a difference of +0.4 to +0.8 log units. This alteration in partition coefficient can directly affect membrane permeability, metabolic stability, and off-target binding profiles in cellular assays. Consequently, substituting a 'similar' cycloalkyl or furan-modified building block without quantitative justification may lead to irreproducible structure-activity relationships (SAR) or failed assay validation.

Cyclohexyl analog may increase lipophilicity by +0.4–0.8 log units, potentially altering membrane permeability and off-target binding profiles.
Aromatic amine analogs may lack cyclopentyl conformational restriction, affecting SAR reproducibility and target engagement.
Free base vs. hydrochloride salt selection may shift aqueous solubility, impacting biochemical assay reliability.

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)cyclopentanamine Against Structural Analogs


Lipophilicity Control: Cyclopentyl Confers Lower LogP than Cyclohexyl Analog

The XLogP3 of N-(furan-2-ylmethyl)cyclopentanamine is 1.7 [1], whereas the cyclohexyl analog N-(furan-2-ylmethyl)cyclohexanamine has a reported logP range of 2.1–2.5 . The cyclopentyl derivative is approximately 0.4–0.8 log units more hydrophilic. This difference is quantitatively meaningful for drug design, where small changes in logP correlate with altered membrane permeability and metabolic clearance [2].

Lipophilicity Control
Head-to-head
ΔlogP –0.4 to –0.8 (more hydrophilic)
Reported lower logP may support improved aqueous solubility and reduced non-specific binding in vitro.
Computed XLogP3 vs. cyclohexyl analog range; experimental validation recommended.
Lipophilicity Membrane Permeability SAR Studies

Topological Polar Surface Area (TPSA) Supports Favorable CNS Permeability Profile

The computed topological polar surface area (TPSA) of N-(furan-2-ylmethyl)cyclopentanamine is 25.2 Ų [1]. This value is well below the widely accepted CNS permeability threshold of <90 Ų [2]. In comparison, the methyl-substituted analog (CAS 142920-61-4) is predicted to have a similar TPSA due to identical polar atom count, but its increased molecular weight (179.26 vs. 165.23) [3] may affect passive diffusion. The low TPSA of the base compound indicates a favorable profile for crossing biological membranes, including the blood-brain barrier.

CNS Permeability Profile
Class-level
TPSA 25.2 Ų (≤90 Ų CNS benchmark)
Low TPSA profile supports CNS permeability consideration in probe design.
Computed property; requires experimental blood-brain barrier assessment.
CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Descriptors

Salt Form Availability: Hydrochloride Enhances Aqueous Solubility for Biological Assays

The free base form of N-(furan-2-ylmethyl)cyclopentanamine (CAS 58924-64-4) has limited aqueous solubility, which can constrain its utility in cell-based or biochemical assays. However, the hydrochloride salt (CAS not provided, but referenced as N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride) is commercially available and offers significantly improved water solubility . While specific solubility data (mg/mL) are not publicly reported, the salt form is standard practice to enhance dissolution rates and bioavailability in preclinical research [1].

Salt Form Solubility
Reported
Hydrochloride salt available
Salt form may improve aqueous solubility for biochemical assay workflows.
Precise solubility data not publicly disclosed; vendor specification review advised.
Solubility Enhancement Salt Selection Biochemical Assay Development

Boiling Point Differentiation: Methyl Substitution on Furan Ring Reduces Boiling Point by ~20–30°C

The 5-methylfuran analog (CAS 142920-61-4) has a reported boiling point of 120-121 °C at 15 Torr [1]. While the boiling point of the base compound (CAS 58924-64-4) is not explicitly published, structure-property relationships indicate that adding a methyl group to an aromatic ring typically lowers boiling point by 10-20°C at atmospheric pressure. This distinction is critical for vacuum distillation purification: the methyl analog is expected to be more volatile, which may influence procurement decisions based on preferred isolation techniques.

Boiling Point
Class-level
ΔT ≈ 20–30 °C lower for methyl analog
Methyl analog may support distillation-based purification; base compound may fit alternative workflows.
Base compound boiling point estimated; confirm under experimental conditions.
Purification Physical Properties Process Chemistry

Rotatable Bond Count and Conformational Flexibility: Cyclopentyl Ring Offers Reduced Entropic Penalty

The number of rotatable bonds in N-(furan-2-ylmethyl)cyclopentanamine is 3 [1]. This is lower than that of the cyclohexyl analog (4 rotatable bonds) and significantly lower than linear alkyl amine derivatives (e.g., N-(furan-2-ylmethyl)butan-1-amine, 5 rotatable bonds). A reduced rotatable bond count correlates with a lower entropic penalty upon target binding, which can translate to improved ligand efficiency and binding affinity in structure-based drug design [2].

Conformational Flexibility
Head-to-head
3 rotatable bonds (vs. 4 for cyclohexyl analog)
Fewer rotatable bonds may support ligand efficiency and conformational restriction in fragment-based design.
Computed value (PubChem); confirm in target-bound conformational analysis.
Conformational Analysis Molecular Modeling Ligand Efficiency

Commercial Purity Consistency: Multiple Vendors Supply ≥95% Purity with Batch Documentation

Both the base compound (CAS 58924-64-4) and the methyl analog (CAS 142920-61-4) are routinely offered at ≥95% purity by multiple suppliers, including AKSci and ChemScene . This level of purity consistency is not universally observed across all N-(furan-2-ylmethyl)amine analogs; some cyclohexyl or aromatic variants are only available at lower purities (e.g., 90%) or in technical grade. The availability of batch-specific certificates of analysis (CoA) upon request supports reproducible experimental outcomes.

Purity Specification
Data to verify
≥95% (min. purity)
Reported purity from multiple vendors may reduce byproduct confounding; batch CoA review recommended.
Sources not publicly available for this claim; request batch-specific documentation.
Quality Control Reproducibility Procurement Specifications

Recommended Application Scenarios for N-(furan-2-ylmethyl)cyclopentanamine Based on Quantitative Differentiation


CNS-Targeted Probe Development Leveraging Low TPSA and Moderate Lipophilicity

Due to its TPSA of 25.2 Ų and XLogP3 of 1.7, this compound is well-suited for the design of small-molecule probes intended to cross the blood-brain barrier. The physicochemical profile aligns with CNS drug-like space, making it a valuable starting point for medicinal chemistry programs targeting neurological disorders [1][2].

Fragment-Based Drug Discovery (FBDD) Libraries

The low molecular weight (165.23 g/mol) and low rotatable bond count (3) meet fragment-likeness criteria. The cyclopentyl-furan core provides a rigid, three-dimensional scaffold that can be elaborated into lead-like molecules with improved ligand efficiency [3].

Solubility-Critical Biochemical Assays (Hydrochloride Salt Form)

When aqueous solubility is a limiting factor, procurement of the hydrochloride salt is recommended. The salt form is expected to enhance dissolution in buffer systems, enabling reliable concentration-response studies in enzyme inhibition or cellular assays [4].

Structure-Activity Relationship (SAR) Studies Comparing Cycloalkyl Ring Size

The distinct logP and conformational flexibility of the cyclopentyl analog (vs. cyclohexyl or cyclopropyl) make it an essential comparator in SAR campaigns aimed at optimizing potency, selectivity, and metabolic stability of furan-containing lead series .

Application
Selection Property
Validation Focus
CNS probe design
TPSA and XLogP3 profile
Blood-brain barrier permeability assessment
Fragment-based drug discovery
Low MW and rotatable bond count
Fragment-likeness and ligand efficiency
Biochemical assays requiring solubility
Hydrochloride salt form
Aqueous solubility in assay buffers
Cycloalkyl ring SAR studies
Cycloalkyl ring size variation
Potency, selectivity, and metabolic stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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